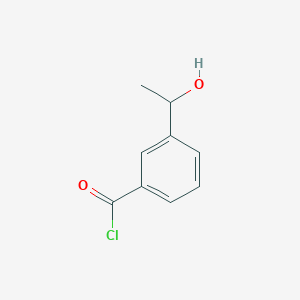
3-(1-Hydroxyethyl)benzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Hydroxyethyl)benzoyl chloride is an organic compound with the molecular formula C9H9ClO2 It is a derivative of benzoyl chloride, featuring a hydroxyethyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-(1-Hydroxyethyl)benzoyl chloride can be synthesized through several methods. One common approach involves the reaction of benzoyl chloride with ethylene oxide in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.
Another method involves the Friedel-Crafts acylation of ethylbenzene with phosgene, followed by hydrolysis to introduce the hydroxyethyl group. This method requires careful handling of phosgene due to its toxicity.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using the aforementioned synthetic routes. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Hydroxyethyl)benzoyl chloride undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chloride group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: The major product is 3-(1-carboxyethyl)benzoyl chloride.
Reduction: The major product is 3-(1-hydroxyethyl)benzyl alcohol.
Substitution: Depending on the nucleophile, products can include 3-(1-hydroxyethyl)benzamide or 3-(1-hydroxyethyl)benzoate esters.
Wissenschaftliche Forschungsanwendungen
3-(1-Hydroxyethyl)benzoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a building block for drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(1-Hydroxyethyl)benzoyl chloride involves its reactivity with nucleophiles and electrophiles. The hydroxyethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The chloride group is a good leaving group, facilitating substitution reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoyl chloride: Lacks the hydroxyethyl group, making it less reactive in certain substitution reactions.
3-(1-Hydroxyethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of a chloride group.
3-(1-Hydroxyethyl)benzyl alcohol: Contains an alcohol group instead of a chloride group.
Uniqueness
3-(1-Hydroxyethyl)benzoyl chloride is unique due to the presence of both a hydroxyethyl group and a chloride group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
220769-84-6 |
|---|---|
Molekularformel |
C9H9ClO2 |
Molekulargewicht |
184.62 g/mol |
IUPAC-Name |
3-(1-hydroxyethyl)benzoyl chloride |
InChI |
InChI=1S/C9H9ClO2/c1-6(11)7-3-2-4-8(5-7)9(10)12/h2-6,11H,1H3 |
InChI-Schlüssel |
CRVYIGBIYONYQN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC(=CC=C1)C(=O)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


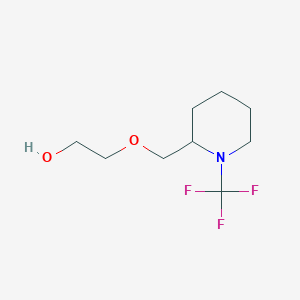
![1-(benzo[d]thiazol-2-yl)-N-cyclopentylpiperidine-4-carboxamide](/img/structure/B13960222.png)
![3-Ethoxyfuro[3,2-b]pyridine-2-carboxylic acid](/img/structure/B13960227.png)
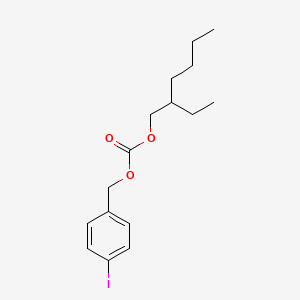
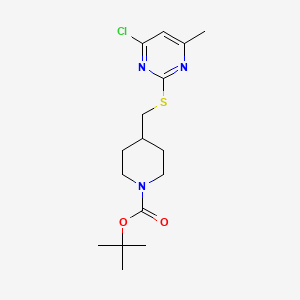


![4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-yl)oxy]benzoic acid](/img/structure/B13960262.png)
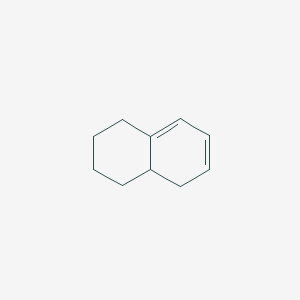
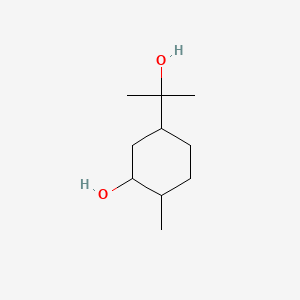


![2-(7-(Bromomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanamine](/img/structure/B13960313.png)
![1-Methoxy-3-{[(propan-2-yl)oxy]methyl}benzene](/img/structure/B13960318.png)
